8-Methoxyquinoline-5-sulfonamide
Description
Contextualization within the Quinoline-Sulfonamide Chemical Class
The quinoline-sulfonamide chemical class constitutes a significant group of organic compounds characterized by the fusion of a quinoline (B57606) ring system with a sulfonamide functional group (-SO₂NHR). ontosight.aiontosight.ai These hybrid compounds are a focal point in medicinal chemistry due to their wide spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aibiointerfaceresearch.combohrium.com The sulfonamide moiety itself is a well-established pharmacophore found in numerous therapeutic drugs, primarily known for its antibacterial action through the inhibition of folic acid synthesis in bacteria. ontosight.airesearchgate.netontosight.ai The combination of this group with the versatile quinoline scaffold creates molecules with diverse and often enhanced pharmacological profiles, making them attractive candidates for drug discovery programs aimed at combating drug-resistant pathogens and developing new anticancer agents. bohrium.com
Academic Significance of the Quinoline Core as a Pharmacophore Scaffold
The quinoline ring, a bicyclic aromatic heterocycle, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govusc.eduresearchgate.net This designation stems from its recurring presence in a multitude of natural products (like the antimalarial quinine) and synthetic compounds that exhibit a broad range of pharmacological effects. biointerfaceresearch.comnih.govtandfonline.com The versatility of the quinoline nucleus allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets. frontiersin.org
This structural adaptability has led to the development of quinoline-based drugs for treating cancer, infections (bacterial, viral, parasitic), inflammation, and neurological disorders. biointerfaceresearch.comnih.govnih.gov Its ability to serve as an easily accessible and well-understood framework for designing new drugs with diverse mechanisms of action—such as enzyme inhibition, DNA intercalation, and receptor modulation—cements its status as a cornerstone in modern drug discovery. nih.govusc.edufrontiersin.org
Overview of Research Directions for 8-Methoxyquinoline-5-sulfonamide and its Derivatives
Research involving this compound is primarily focused on its synthesis and its use as a precursor for more complex derivatives, which are then evaluated for potential therapeutic applications. mdpi.comnih.gov A significant research avenue involves the synthesis of novel series of derivatives to explore new chemical space and biological activities.
Key research directions include:
Synthesis of Acetylene (B1199291) Derivatives: Researchers have prepared unique acetylene derivatives of this compound by reacting 8-methoxyquinoline-5-sulfonyl chloride with various amines containing an acetylene moiety. mdpi.comnih.gov These reactions are typically performed in anhydrous acetonitrile (B52724). mdpi.comnih.gov
Creation of Hybrid Systems: The acetylene derivatives of this compound serve as substrates for creating more complex hybrid molecules. mdpi.comnih.gov For instance, they are used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to synthesize new systems containing both a quinoline and a 1,2,3-triazole ring. mdpi.comnih.govnih.gov
Biological Screening: These newly synthesized derivatives, including the acetylene and 1,2,3-triazole hybrids, are systematically tested for their biological activities, particularly for anticancer and antimicrobial effects. mdpi.comnih.gov For example, compounds have been screened against various human cancer cell lines such as amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). mdpi.comnih.gov
These studies aim to identify novel compounds with potential therapeutic value and to understand the structure-activity relationships that govern their biological effects. mdpi.com
Comparative Analysis with 8-Hydroxyquinoline-5-sulfonamide in Structure-Activity Studies
Comparative studies between this compound and its close analogue, 8-Hydroxyquinoline-5-sulfonamide, are crucial for understanding structure-activity relationships (SAR). These studies consistently reveal the profound impact of the substituent at the 8-position of the quinoline ring on biological activity.
In a key study, a series of acetylene derivatives of both this compound and 8-hydroxyquinoline-5-sulfonamide were synthesized and tested for anticancer and antibacterial activity. mdpi.comnih.gov The results demonstrated a stark difference in efficacy:
This compound derivatives were found to be biologically inactive against the tested human cancer cell lines and bacterial strains. mdpi.com
In contrast, the acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide showed significant biological activity . mdpi.comnih.govnih.gov
This critical finding underscores that the unsubstituted phenolic hydroxyl group at the 8-position is a key structural fragment essential for the observed anticancer and antimicrobial activities. mdpi.comnih.govdntb.gov.ua The methoxy (B1213986) group (-OCH₃) in this compound, which is a methylated form of the hydroxyl group (-OH), appears to abolish this activity, likely by preventing the molecule from engaging in crucial interactions, such as metal chelation or hydrogen bonding, with its biological targets. mdpi.com
The table below presents the in vitro antiproliferative activity (IC₅₀ in µM) of 8-hydroxyquinoline-5-sulfonamides versus 8-methoxyquinoline-5-sulfonamides against several human cancer cell lines, highlighting the inactivity of the methoxy derivatives.
Interactive Data Table: Antiproliferative Activity (IC₅₀ [µM]) of Quinoline-5-Sulfonamides
| Compound | R¹ | R² | C-32 (Amelanotic Melanoma) | MDA-MB-231 (Breast Adenocarcinoma) | A549 (Lung Adenocarcinoma) |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline (B1678124) Derivatives | |||||
| 3a | H | CH₂C≡CH | 28.3 ± 0.9 | 35.6 ± 1.1 | 39.8 ± 1.2 |
| 3b | H | C(CH₃)₂C≡CH | 44.5 ± 1.4 | 50.1 ± 1.5 | 48.7 ± 1.4 |
| 3c | CH₃ | CH₂C≡CH | 19.3 ± 0.6 | 17.5 ± 0.5 | 21.1 ± 0.7 |
| 3d | H | p-C₆H₄OCH₂C≡CH | 31.6 ± 1.0 | 29.8 ± 0.9 | 33.6 ± 1.0 |
| 8-Methoxyquinoline (B1362559) Derivatives | |||||
| 6a | H | CH₂C≡CH | >100 | >100 | >100 |
| 6b | H | C(CH₃)₂C≡CH | >100 | >100 | >100 |
| 6c | CH₃ | CH₂C≡CH | >100 | >100 | >100 |
| 6d | H | p-C₆H₄OCH₂C≡CH | >100 | >100 | >100 |
| Reference Drugs | |||||
| Cisplatin (B142131) | - | - | 17.5 ± 0.5 | 18.2 ± 0.6 | 19.9 ± 0.6 |
| Doxorubicin (B1662922) | - | - | 1.1 ± 0.03 | 1.3 ± 0.04 | 1.5 ± 0.04 |
Data sourced from Molecules (2024). mdpi.com
This comparative analysis clearly establishes that while this compound is a valuable synthetic intermediate, its direct biological activity is limited. mdpi.com The focus of its utility in medicinal chemistry lies in its role as a building block for creating diverse derivatives, whereas its 8-hydroxy counterpart is a more direct source of biologically active lead compounds. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxyquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNICQVASFCFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 8 Methoxyquinoline 5 Sulfonamide
Established Synthetic Pathways for the 8-Methoxyquinoline-5-sulfonamide Core
The synthesis of the this compound scaffold is a multi-step process that begins with the readily available precursor, 8-hydroxyquinoline (B1678124). The established pathway involves a sequence of protection, sulfonation, and amidation reactions to construct the target molecule.
Synthesis from 8-Hydroxyquinoline Precursors
The foundational starting material for the synthesis of this compound is 8-hydroxyquinoline (8-HQ). This compound serves as the basic quinoline (B57606) framework upon which the desired functional groups are installed. The synthesis initiates by modifying the hydroxyl group at the 8-position, which is crucial for guiding subsequent reactions and preventing unwanted side reactions. researchgate.net The direct sulfonation of 8-hydroxyquinoline with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride, which can then be used to produce various sulfonamides. nih.gov However, to specifically obtain the 8-methoxy derivative, the hydroxyl group is typically protected via methylation before the sulfonation step.
Strategic O-Methylation Procedures
To prevent the acidic phenolic proton of 8-hydroxyquinoline from interfering with subsequent reactions, a strategic O-methylation is performed. researchgate.net This reaction converts the 8-hydroxyl group into an 8-methoxy group. The process is typically carried out under anhydrous conditions to ensure efficiency. researchgate.netnih.gov A common and effective method involves using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.govresearchgate.net The sodium hydride deprotonates the hydroxyl group, forming a sodium alkoxide intermediate, which is then alkylated by a methylating agent like methyl iodide (CH₃I) to yield 8-methoxyquinoline (B1362559). nih.govresearchgate.netnnpub.org
Preparation of Sulfonyl Chloride Intermediates
Once the 8-methoxyquinoline core is synthesized, the next step is the introduction of a sulfonyl chloride group at the 5-position of the quinoline ring. nih.gov This is achieved through an electrophilic aromatic substitution reaction known as chlorosulfonation. 8-methoxyquinoline is treated with chlorosulfonic acid (ClSO₃H), typically at room temperature. nih.govresearchgate.net The electron-donating nature of the methoxy (B1213986) group helps direct the incoming sulfonyl chloride group to the desired position. This reaction produces the critical intermediate, 8-methoxyquinoline-5-sulfonyl chloride, which is the direct precursor to the final sulfonamide. researchgate.netnih.gov
Amidation Reactions for Sulfonamide Formation
The final step in forming the this compound core is the amidation of the previously synthesized 8-methoxyquinoline-5-sulfonyl chloride. nih.gov This is a nucleophilic substitution reaction where the sulfonyl chloride intermediate is reacted with an appropriate amine. The reaction is generally performed in an anhydrous solvent, such as acetonitrile (B52724), in the presence of a base like triethylamine (B128534) (Et₃N). nih.govresearchgate.net The triethylamine acts as a scavenger for the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. nih.gov This method allows for the synthesis of a wide variety of N-substituted 8-methoxyquinoline-5-sulfonamides by simply changing the amine used in the reaction. nih.gov
| Step | Description | Key Reagents and Conditions | Product |
| 1 | O-Methylation | 8-Hydroxyquinoline, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Dimethylformamide (DMF), Room Temperature. researchgate.netnih.govresearchgate.net | 8-Methoxyquinoline |
| 2 | Sulfonation | 8-Methoxyquinoline, Chlorosulfonic Acid (ClSO₃H), Room Temperature. nih.govresearchgate.net | 8-Methoxyquinoline-5-sulfonyl chloride |
| 3 | Amidation | 8-Methoxyquinoline-5-sulfonyl chloride, Amine (NHR¹R²), Triethylamine, Acetonitrile (CH₃CN), Room Temperature. nih.govresearchgate.net | This compound |
Derivatization Strategies and Functionalization of this compound
The this compound structure serves as a versatile scaffold that can be further modified to create a library of derivatives. Functionalization often targets the sulfonamide nitrogen, allowing for the introduction of various substituents to explore different chemical properties.
Synthesis of Acetylene (B1199291) Derivatives
A significant derivatization strategy involves the synthesis of acetylene-containing analogs. nih.govnih.gov These derivatives are prepared by utilizing specific amines that contain an acetylene moiety during the amidation step (Section 2.1.4). nih.gov The reaction of 8-methoxyquinoline-5-sulfonyl chloride with various acetylenamine derivatives, such as propargylamine (B41283) or N-methylpropargylamine, yields the corresponding N-alkynyl-8-methoxyquinoline-5-sulfonamides. nih.gov These reactions are typically conducted in anhydrous acetonitrile using a molar excess of the amine and triethylamine as a base. researchgate.netnih.gov This approach has been successfully used to prepare a series of unique acetylene derivatives of this compound in high yields. researchgate.netnih.gov
| Amine Precursor | Resulting Acetylene Derivative |
| Propargylamine | N-(prop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide |
| 2-Methylbut-3-yn-2-amine | N-(1,1-dimethylprop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide |
| N-Methylpropargylamine | 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide |
| 2-(Propargyloxy)aniline | 8-Methoxy-N-(2-(prop-2-yn-1-yloxy)phenyl)quinoline-5-sulfonamide |
| 3-(Propargyloxy)aniline | 8-Methoxy-N-(3-(prop-2-yn-1-yloxy)phenyl)quinoline-5-sulfonamide |
| 4-(Propargyloxy)aniline | 8-Methoxy-N-(4-(prop-2-yn-1-yloxy)phenyl)quinoline-5-sulfonamide |
Table based on research findings for analogous sulfonamide synthesis. nih.gov
Formation of 1,2,3-Triazole Hybrid Systems via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of complex molecular architectures from simpler building blocks. researchgate.nettandfonline.com This methodology has been effectively employed to create hybrid systems incorporating the this compound scaffold with a 1,2,3-triazole ring. These triazole-containing hybrids are of particular interest due to their potential for diverse noncovalent interactions with biological targets. researchgate.net
The general synthetic strategy involves a multi-step process. nih.gov Initially, 8-hydroxyquinoline is O-methylated to produce 8-methoxyquinoline. nih.gov This is followed by a sulfonation reaction to yield 8-methoxyquinoline-5-sulfonyl chloride. nih.gov The subsequent reaction of this sulfonyl chloride with an amine containing a terminal alkyne, such as propargylamine, affords the corresponding acetylene derivative of this compound. nih.gov These acetylene-terminated sulfonamides serve as the key precursors for the click reaction. nih.govmdpi.com
The final step is the cycloaddition reaction between the alkyne-functionalized this compound and an organic azide (B81097) in the presence of a copper(I) catalyst. nih.govmdpi.com This reaction is typically carried out in a solvent system like DMF/H₂O with a copper source such as copper(II) sulfate (B86663) pentahydrate and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govmdpi.com This process efficiently links the quinoline-sulfonamide moiety to another molecular fragment via a stable 1,2,3-triazole bridge, yielding novel hybrid compounds. nih.govdntb.gov.ua The structures of these newly synthesized triazole derivatives are routinely confirmed using spectroscopic methods such as ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry (HR-MS). nih.govmdpi.com
A series of these hybrid molecules have been synthesized by reacting acetylene derivatives of quinoline-5-sulfonamide (B3425427) with various organic azides. nih.gov This approach allows for the introduction of a wide range of substituents on the triazole ring, enabling the exploration of structure-activity relationships. mdpi.com
Diversification through Substitutions on the Sulfonamide Moiety
The sulfonamide group of this compound is a key site for chemical modification, allowing for the introduction of a wide array of substituents to create a library of diverse derivatives. nih.govsmolecule.com This diversification is typically achieved by reacting 8-methoxyquinoline-5-sulfonyl chloride with a variety of primary or secondary amines. researchgate.netnih.gov
The synthesis of these derivatives begins with the preparation of 8-methoxyquinoline-5-sulfonyl chloride from 8-methoxyquinoline using chlorosulfonic acid. nih.gov The subsequent reaction with an appropriate amine (NHR¹R²) is generally conducted in an anhydrous solvent such as acetonitrile, often in the presence of a base like triethylamine to act as a hydrogen chloride scavenger. researchgate.netnih.gov This reaction is typically carried out at room temperature. nih.gov
A range of amines can be utilized in this reaction, leading to sulfonamides with different N-substituents. For instance, reactions with various acetylene-containing amines, such as propargylamine, N-methylpropargylamine, and isomeric (propargyloxy)anilines, have been reported to produce the corresponding N-alkynyl-8-methoxyquinoline-5-sulfonamides in high yields. nih.gov The use of a two-fold molar excess of the amine relative to the sulfonyl chloride is a common strategy to drive the reaction to completion. nih.gov
The ability to introduce various functional groups onto the sulfonamide nitrogen allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which can in turn influence its biological activity. ontosight.aismolecule.com
Optimization of Reaction Conditions and Synthetic Yields
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound and its derivatives. Several factors, including the choice of solvent, base, reaction temperature, and stoichiometry of reactants, have been investigated to enhance the efficiency of the synthetic steps.
In the initial O-methylation of 8-hydroxyquinoline, the reaction is performed under anhydrous conditions in a solvent like dimethylformamide (DMF) using sodium hydride to deprotonate the hydroxyl group, followed by the addition of methyl iodide. nih.gov For the subsequent sulfonation of 8-methoxyquinoline, chlorosulfonic acid is used, typically at room temperature. nih.gov
The formation of the sulfonamide bond by reacting 8-methoxyquinoline-5-sulfonyl chloride with amines is a critical step where optimization plays a significant role. The use of anhydrous acetonitrile as a solvent and triethylamine as a base at room temperature has proven effective. researchgate.netnih.gov Employing a two-fold molar excess of the amine ensures high yields of the desired sulfonamide. nih.gov
For the click chemistry step to form 1,2,3-triazole hybrids, the reaction is generally carried out in a mixture of DMF and water. nih.govmdpi.com The catalytic system of copper(II) sulfate and sodium ascorbate is widely used and provides the active Cu(I) catalyst for the cycloaddition at room temperature. nih.govmdpi.com
The table below summarizes the reaction conditions for key synthetic steps in the preparation and derivatization of this compound.
| Reaction Step | Reagents and Conditions | Typical Yields | Reference |
| O-methylation of 8-hydroxyquinoline | NaH, CH₃I, DMF, room temp. | High | nih.gov |
| Sulfonation of 8-methoxyquinoline | ClSO₃H, room temp. | - | nih.gov |
| Sulfonamide Formation | NHR¹R², CH₃CN, (C₂H₅)₃N, room temp. | High | researchgate.netnih.gov |
| Click Chemistry (Triazole Formation) | N₃–R³, DMF/H₂O, CuSO₄·5H₂O, sodium ascorbate, room temp. | 65-85% | nih.govmdpi.com |
It is noteworthy that for the related 8-hydroxyquinoline-5-sulfonamides, the presence of the free hydroxyl group can sometimes interfere with certain reactions, such as the copper-catalyzed click chemistry, by chelating the metal catalyst. Methylation of the hydroxyl group to form the 8-methoxy derivative circumvents this issue, allowing for more efficient subsequent transformations.
Structure Activity Relationship Sar Investigations of 8 Methoxyquinoline 5 Sulfonamide Analogs
Positional Effects of the 8-Substituent on Biological Efficacy
The nature of the substituent at the 8-position of the quinoline (B57606) ring is a significant determinant of the biological activity of these sulfonamide derivatives.
Differential Activities: 8-Methoxy versus 8-Hydroxy Group Contributions
The substitution at the 8-position of the quinoline ring, particularly the choice between a methoxy (B1213986) (-OCH3) and a hydroxyl (-OH) group, profoundly influences the biological activity of quinoline-5-sulfonamides.
Research comparing 8-methoxyquinoline (B1362559) and 8-hydroxyquinoline (B1678124) derivatives has demonstrated distinct differences in their biological effects. For instance, studies on acetylene (B1199291) derivatives of both 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide revealed that only the 8-hydroxy derivatives exhibited significant biological activity. nih.gov Specifically, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed notable efficacy against several cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA) isolates. nih.gov In contrast, their 8-methoxy counterparts were found to be inactive. nih.gov
The methoxy group can influence the electronic properties of the quinoline ring, which in turn can modulate the compound's biological activity. ontosight.ai While the 8-methoxy group may in some cases reduce cytotoxicity and antimicrobial potency, it can also improve metabolic stability. vulcanchem.com For example, 8-methoxyquinoline has demonstrated strong antifungal and antibacterial properties, in some cases superior to its 5-nitro derivative. researchgate.net However, in other contexts, such as the inhibition of HIV integrase, the presence of a free phenolic hydroxyl group at the 8-position is crucial for activity, and its replacement with other groups, including methoxy, can abolish this activity. mdpi.com
The following table summarizes the differential activities observed for 8-methoxy and 8-hydroxyquinoline derivatives in various studies.
| Compound Type | 8-Substituent | Biological Activity | Reference |
| Acetylene derivatives of quinoline-5-sulfonamide (B3425427) | 8-Hydroxy | Active against cancer cell lines and MRSA | nih.gov |
| Acetylene derivatives of quinoline-5-sulfonamide | 8-Methoxy | Inactive | nih.gov |
| Quinoline derivatives | 8-Methoxy | Strong antifungal and antibacterial activity | researchgate.net |
| Styrylquinolines | 8-Hydroxy | Modest HIV integrase inhibitory activity | mdpi.com |
| Styrylquinolines | 8-Methoxy (via acetoxy) | Activity abolished | mdpi.com |
Essentiality of the Phenolic Hydroxyl Group for Specific Bioactivities
The presence of a phenolic hydroxyl group at the 8-position of the quinoline scaffold is a critical structural feature for certain biological activities. nih.gov This has been particularly highlighted in studies of quinoline derivatives targeting various enzymes and receptors.
For instance, in the context of HIV integrase inhibitors, the inhibitory potency is clearly associated with the presence of a "free" phenolic hydroxyl group at C-8. mdpi.com Its replacement by other groups, such as a nitro or carboxyl group, fails to ensure integrase inhibition. mdpi.com Similarly, research on 8-hydroxyquinoline-derived Mannich bases has shown that the removal of the quinoline nitrogen from the bidentate {N,O} donor set, which includes the hydroxyl group, results in inactivation. acs.org This suggests that the ability to chelate metal ions, facilitated by the 8-hydroxy group, is crucial for the activity of these compounds. acs.org
Furthermore, in a study of acetylene derivatives of quinoline-5-sulfonamides, only the 8-hydroxy analogs displayed biological activity against cancer cell lines and bacteria. nih.gov This underscores the necessity of the unsubstituted phenolic group at position 8 for the observed anticancer and antibacterial effects. nih.gov The interaction of this hydroxyl group with biological targets, potentially through hydrogen bonding or metal chelation, is thought to be a key factor in their mechanism of action. rsc.orgderpharmachemica.com
Influence of Sulfonamide Moiety Modifications on Pharmacological Profiles
The sulfonamide group is a well-established pharmacophore that contributes significantly to the biological activity of many compounds. ontosight.ai In the context of quinoline derivatives, modifications to the sulfonamide moiety can have a profound impact on their pharmacological profiles.
The introduction of a sulfonamide group to a quinoline scaffold can enhance its ability to interact with biological targets, potentially leading to increased potency or selectivity. ontosight.ai For example, quinoline derivatives bearing a sulfonamide moiety have been investigated as potential anticancer agents, with some compounds showing cytotoxic activities comparable to reference drugs like doxorubicin (B1662922). orientjchem.orgresearchgate.net The mechanism of action for these compounds is often linked to the inhibition of carbonic anhydrase isozymes. researchgate.net
Furthermore, the nature of the substituents on the sulfonamide nitrogen can be optimized to improve properties such as affinity for specific receptors. In the development of histamine (B1213489) H4 receptor inverse agonists, introducing a variety of sulfonamide substituents led to optimized affinity. acs.orgnih.gov This highlights the tunability of the sulfonamide moiety to achieve desired pharmacological effects.
Hybrid molecules combining quinoline and sulfonamide functionalities have also shown promise as multi-targeting agents for complex diseases like Alzheimer's. rsc.org These hybrids have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), with specific derivatives showing potent inhibition of these enzymes. rsc.org
The following table presents examples of how modifications to the sulfonamide moiety in quinoline derivatives affect their pharmacological activity.
| Quinoline Derivative Type | Sulfonamide Modification | Pharmacological Effect | Reference |
| Quinazoline-based | Introduction of various substituents | Optimized histamine H4 receptor affinity | acs.orgnih.gov |
| Pyrimido[4,5-b]quinoline | Bearing a sulfonamide group | Anticancer activity against breast cancer cells | orientjchem.org |
| Quinoline-sulfonamide hybrids | Introduction of sulfonamide moiety | Dual inhibition of MAOs and ChEs for potential anti-Alzheimer's activity | rsc.org |
| Quinoline-sulfonamides | General | Anticancer, antidepressant, antiviral, or analgesic activity | mdpi.com |
| Quinoxaline-sulfonamides | Incorporation of sulfonamide group | Diuretic, antibacterial, antifungal, and anticancer activities | mdpi.com |
Impact of Conjugated Acetylene and Triazole Moieties on SAR
The introduction of conjugated acetylene and triazole moieties into the structure of this compound analogs can significantly alter their structure-activity relationships. These additions create new hybrid systems with potentially novel biological properties.
Research has shown that acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide can exhibit potent anticancer and antibacterial activity. nih.gov The propargyl (acetylene) tail is considered an important fragment in these molecules, contributing to their biological effects. mdpi.com However, the corresponding this compound acetylene derivatives were found to be biologically inactive, highlighting the critical role of the 8-hydroxy group in conjunction with the acetylene moiety. nih.gov
Furthermore, these acetylenic quinoline-5-sulfonamide derivatives can serve as substrates for the synthesis of 1,2,3-triazole hybrids through "click" chemistry. mdpi.com The 1,2,3-triazole scaffold is known for its ability to form hydrogen bonds and has a high dipole moment, which can be beneficial for binding to molecular targets. mdpi.com This has led to the design of various agents with antifungal, antibacterial, antiviral, and anticancer activities. mdpi.com
In other studies, quinoline-triazole conjugates have demonstrated potential as antiviral agents, for example, against SARS-CoV-2. nih.gov These findings underscore the versatility of the triazole moiety in creating diverse and biologically active quinoline derivatives.
Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach has been applied to quinoline sulfonamides to understand the key structural features responsible for their pharmacological effects and to design more potent analogs.
Several QSAR studies have been conducted on various classes of sulfonamides, including those with a quinoline core. For example, a QSAR study on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties as carbonic anhydrase inhibitors yielded excellent results using topological indices and indicator parameters. nih.gov This indicates a strong correlation between the molecular structure and the inhibitory activity against different carbonic anhydrase isozymes. nih.gov
In another study, QSAR modeling was employed to describe the interaction of quinazoline (B50416) sulfonamides with the histamine H4 receptor. acs.orgnih.gov The resulting QSAR equation helped to understand the structural requirements for high-affinity binding and inverse agonist activity. acs.orgnih.gov These models can guide the synthesis of new analogs with improved properties.
The use of computational methods extends to 3D-QSAR approaches like CoMFA and CoMSIA, which have been applied to sulfonamide inhibitors of human carbonic anhydrase II. mdpi.com These methods provide a three-dimensional map of the structural features that are favorable or unfavorable for activity, offering a more detailed understanding of the ligand-receptor interactions.
Mechanistic Elucidation of 8 Methoxyquinoline 5 Sulfonamide S Biological Interactions
Direct Enzyme Inhibition by 8-Methoxyquinoline-5-sulfonamide
The quinoline (B57606) sulfonamide scaffold is a recognized pharmacophore known for its interaction with various enzymes. This interaction is often central to its biological effects.
Carbonic Anhydrase IX (hCA IX) Inhibition Mechanisms
Quinoline-based sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation. ontosight.ai While specific mechanistic studies on this compound are not extensively detailed in the provided research, the general mechanism for sulfonamide inhibition of CAs is well-established. It involves the sulfonamide group (SO₂NH₂) binding to the zinc ion (Zn²⁺) located in the enzyme's active site. This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity, thereby inhibiting its function. Derivatives of quinoline-5-sulfonamide (B3425427) have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms. researchgate.net
Insights from Related Quinoline Sulfonamide Systems on Molecular Targets
Research into related quinoline sulfonamide structures provides significant insights into the potential molecular targets and biological activities of this compound. These related systems demonstrate a range of interactions, from modulating key metabolic enzymes to interfering with fundamental cellular processes.
Pyruvate (B1213749) Kinase Muscle Isoform 2 (PKM2) Modulation
Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, particularly active in cancer cells where it exists in a less active dimeric form and a highly active tetrameric form. mdpi.commdpi.com Quinoline sulfonamide derivatives have been identified as potent modulators of PKM2. mdpi.comresearchgate.netnih.gov
These compounds typically function as PKM2 activators by binding to an allosteric site on the enzyme, which is distinct from the fructose-1,6-bisphosphate (FBP) binding pocket. nih.gov This binding induces a conformational change that stabilizes the highly active tetrameric state of PKM2. mdpi.com The quinoline moiety of these activators often settles into a flat, apolar surface of the binding pocket. nih.gov By locking PKM2 in its active conformation, these molecules can alter the metabolic flux within cancer cells, making PKM2 an attractive therapeutic target. mdpi.comnih.gov For instance, some 8-quinolinesulfonamide derivatives have been specifically designed and synthesized to act as PKM2 modulators. mdpi.comgoogle.com
Conversely, other structural modifications to the quinoline sulfonamide scaffold can lead to PKM2 inhibition, highlighting the versatility of this chemical class in modulating enzyme activity. mdpi.com
PKM2 Modulation by Quinoline Sulfonamide Derivatives
| Compound Type | Effect on PKM2 | Mechanism of Action | Reference |
|---|---|---|---|
| Quinolone Sulfonamide Activators | Activation | Bind to an allosteric pocket, stabilizing the active tetrameric form. | nih.gov |
| 8-Quinolinesulfonamide Derivatives | Modulation (Activation/Inhibition) | Designed as modulators; can reduce intracellular pyruvate levels. | mdpi.comnih.gov |
| N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide | Activation | Reference compound for designing more stable PKM2 modulators. | mdpi.com |
Cellular Pathway Regulation (e.g., P53/P21, BCL-2/BAX)
Quinoline sulfonamide derivatives have been shown to influence key cellular pathways that control cell cycle progression and apoptosis. vulcanchem.com A notable example is a derivative of 8-hydroxyquinoline-5-sulfonamide, which demonstrated the ability to increase the transcriptional activity of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. researchgate.netnih.gov The activation of the p53/p21 pathway typically leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. vulcanchem.com
Furthermore, these compounds can modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.com Specifically, studies have shown that treatment with an 8-hydroxyquinoline-5-sulfonamide derivative can alter the expression of the BCL-2 and BAX genes. researchgate.netnih.gov A decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax lowers the threshold for apoptosis, pushing the cell toward programmed cell death. vulcanchem.comresearchgate.net This modulation is a key mechanism behind the anticancer effects observed for this class of compounds.
Impact of Quinoline Sulfonamides on Cellular Pathways
| Pathway | Effect | Outcome | Reference |
|---|---|---|---|
| p53/p21 Pathway | Increased transcriptional activity of p53 and p21. | Cell cycle arrest (G1/S phase). | researchgate.netvulcanchem.comnih.gov |
DNA Binding and Intercalation Mechanisms
A significant aspect of the biological activity of quinoline derivatives is their ability to interact directly with DNA. nih.gov The planar structure of the quinoline ring is well-suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can disrupt DNA replication and transcription, ultimately inhibiting the growth of tumor cells. nih.gov
Spectroscopic studies and gel electrophoresis measurements have confirmed that sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes can bind to DNA. nih.govmdpi.com This binding is often characterized by hypochromism and a red shift in the UV-Vis spectrum, which are hallmarks of intercalation due to the strong stacking interaction between the aromatic system of the compound and the DNA base pairs. nih.gov The formation of metal complexes with these quinoline sulfonamide ligands often leads to a much higher binding efficacy compared to the free ligands. nih.govresearchgate.net
Metal Chelation Properties and Their Biological Implications
The 8-hydroxyquinoline scaffold is a well-known and potent chelating agent for various metal ions, including Cu²⁺, Zn²⁺, Fe²⁺, and Fe³⁺. nih.govnih.govnih.gov The quinoline nitrogen atom and the hydroxyl group at the 8-position form a stable coordination site for metal ions. smolecule.comresearchgate.net 8-Methoxyquinoline (B1362559) derivatives retain this ability to form metal complexes.
This metal-chelating capability has profound biological implications. The formation of metal complexes can significantly enhance the biological activities of the quinoline sulfonamide ligand. For example, metal complexes of these ligands show increased DNA binding affinity and can act as chemical nucleases, mediating the cleavage of DNA strands, often through the generation of reactive oxygen species (ROS). nih.govmdpi.com The chelation of essential metal ions can also disrupt crucial enzymatic processes within pathogens or cancer cells. For instance, the anti-parasitic activity of one 8-hydroxyquinoline-5-sulfonamide derivative was linked to its ability to chelate iron, thereby disrupting iron-dependent enzymes in the parasite. nih.gov The resulting metal complexes often possess enhanced antibacterial, antifungal, and anticancer properties compared to the free ligand. nih.govrasayanjournal.co.in
Biological Implications of Metal Chelation by Quinoline Sulfonamides
| Metal Ion | Ligand System | Resulting Biological Activity | Reference |
|---|---|---|---|
| Cu(II), Fe(II), Co(II), Ni(II), Zn(II) | Sulfonamide substituted 8-hydroxyquinolines | Enhanced DNA binding and intercalation. | nih.govmdpi.comresearchgate.net |
| Cu(II), Ni(II) | N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide | Promising nuclease activity via ROS production. | mdpi.com |
| Fe(II), Fe(III), Co(II), Ni(II) | 8-hydroxyquinoline-5-sulfonamides | Enhanced antibacterial and antifungal activity. | nih.gov |
| Zn(II), Cd(II), Co(II), Cu(II) | Quinoline Sulfonamide | Good antibacterial and excellent antifungal activity. | confer.cz |
Advanced Computational Chemistry and Molecular Modeling for 8 Methoxyquinoline 5 Sulfonamide Research
Molecular Docking Simulations to Elucidate Binding Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanisms of 8-methoxyquinoline-5-sulfonamide derivatives with their protein targets.
Prediction of Binding Affinities to Defined Protein Targets
Molecular docking simulations have been successfully employed to predict the binding affinities of quinoline-based sulfonamides to various protein targets implicated in diseases like cancer and neurodegenerative disorders. For instance, studies on quinoline-sulfonamide hybrids have utilized molecular docking to identify potent inhibitors of Rho-associated protein kinase (ROCK) and the M2 isoform of pyruvate (B1213749) kinase (PKM2). mdpi.commdpi.com In these studies, the binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger binding interaction. For example, a derivative of 8-quinolinesulfonamide, compound 9b, exhibited a low ∆G value of -10.4 kcal/mol, suggesting a high potential binding affinity to the ROCK1 protein. mdpi.com Similarly, another derivative, compound 9a, showed the lowest ∆G value of -10.48 kcal/mol against the PKM2 protein. mdpi.com
These computational predictions are crucial for prioritizing compounds for synthesis and further biological evaluation. The accuracy of these predictions is often validated by comparing the docking scores of the designed compounds with those of known reference inhibitors. mdpi.commdpi.com
| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 8-Quinolinesulfonamide derivative (9b) | ROCK1 | -10.4 | mdpi.com |
| 8-Quinolinesulfonamide derivative (9a) | PKM2 | -10.48 | mdpi.com |
| Quinoline-sulfonamide derivative (8c) | EGFR | Not explicitly stated in score, but comparable to Erlotinib | nih.gov |
Analysis of Ligand-Receptor Interaction Modes
Beyond predicting binding strength, molecular docking provides a detailed visualization of the interactions between the ligand (this compound derivative) and the amino acid residues within the protein's binding site. This analysis reveals crucial binding modes, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for the stability of the ligand-protein complex. mdpi.comrsc.orgresearchgate.net
For example, in the docking of a quinoline-sulfonamide derivative with ROCK1, the analysis indicated that the methyl group on the sulfonamide nitrogen interacts with Arg84 via weak van der Waals forces. mdpi.com In another study, the oxygen of the sulfonamide group in quinoline (B57606) derivatives was observed to form hydrogen bonds with key amino acid residues like TYR133 and GLU202 in the active site of monoamine oxidase A. rsc.org The quinoline ring itself often participates in π-π stacking or π-anion interactions with aromatic residues like tyrosine. rsc.org Understanding these specific interactions is fundamental for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance its binding affinity and selectivity.
Molecular Dynamics Simulations for Conformational and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked conformation and to explore the conformational changes that may occur upon ligand binding. mdpi.comnih.govmdpi.com
In studies involving quinoline-sulfonamide derivatives, MD simulations have been used to verify the stability of the ligand-protein complexes predicted by molecular docking. mdpi.comnih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period, researchers can determine if the ligand remains stably bound within the active site. mdpi.com For instance, the RMSD of a complex between a quinoline-sulfonamide derivative and the ROCK1 protein was monitored over nanoseconds, showing fluctuations that eventually stabilized, indicating a stable binding mode. mdpi.com MD simulations can also reveal the flexibility of different parts of the protein and the ligand, providing insights into the dynamic nature of their interaction. nih.gov
Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. rsc.orgarabjchem.orguantwerpen.be DFT calculations are valuable for understanding the intrinsic properties of this compound and its analogs, which can influence their reactivity and biological activity.
Electronic Structure Characterization (e.g., Frontier Molecular Orbitals)
DFT calculations are frequently used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgresearchgate.net The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests that the molecule is more polarizable and reactive. rsc.org
The distribution of HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule. researchgate.net For quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO distribution can vary depending on the substituents. researchgate.net This information is crucial for understanding how the molecule will interact with its biological target at an electronic level.
| Compound/Derivative Family | Calculated Property | Significance | Reference |
|---|---|---|---|
| Quinoline Derivatives | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | rsc.org |
| Quinoline Derivatives | Electron Potential Efficiency | Predicts absorption spectra. | rsc.org |
| Quinoline Derivatives | Global and Local Quantum-Molecular Descriptors | Includes frontier molecular orbitals and charge distribution. | arabjchem.orguantwerpen.be |
Theoretical Acidity Constant (pKa) Determinations of Related Scaffolds
Theoretical calculations, often employing DFT in combination with continuum solvation models, can be used to predict the acidity constant (pKa) of molecules. nih.govacs.org The pKa value is a critical physicochemical property that influences a drug's absorption, distribution, and target engagement, as it determines the ionization state of the molecule at a given pH.
Machine Learning Algorithms in the Design and Prediction of Quinoline Sulfonamide Activities
The integration of advanced computational techniques, particularly machine learning (ML), has revolutionized the field of drug discovery and development. For complex scaffolds like quinoline sulfonamides, ML algorithms offer powerful tools for rapidly predicting biological activities, understanding structure-activity relationships (SAR), and designing novel derivatives with enhanced therapeutic potential. These data-driven approaches can significantly accelerate the identification of promising drug candidates by screening vast chemical spaces and prioritizing compounds for synthesis and experimental testing.
The foundation for these predictive methods lies in Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate molecular structures with biological activities. nih.govacs.orgtandfonline.com Early QSAR studies on 8-quinoline-sulfonyl moieties successfully used topological indices to predict inhibitory activity against carbonic anhydrase isozymes, demonstrating the principle that activity could be computationally estimated. nih.gov However, traditional QSAR often relies on linear regression, while the relationship between molecular features and biological outcomes is frequently complex and non-linear.
Modern machine learning algorithms overcome this limitation by employing more sophisticated techniques capable of capturing intricate patterns within the data. These models are trained on datasets of known compounds, using molecular descriptors as input features to predict a specific endpoint, such as inhibitory potency or cytotoxicity.
Key Machine Learning Applications in Quinoline Derivative Research:
Prediction of Reaction Selectivity: The synthesis of specific quinoline derivatives can be challenging. Machine learning models, such as artificial neural networks (ANN), have been developed to predict site selectivity in chemical reactions. doaj.orgresearchgate.net By inputting a molecule's structure, these models can identify the most likely reactive site for electrophilic substitution with high accuracy, guiding the synthesis of desired analogues. doaj.orgresearchgate.net For instance, one ANN model correctly predicted the reactive site for 86.5% of molecules in an external validation set. doaj.org
Prediction of Anticancer Activity: ML has been instrumental in designing and evaluating quinoline sulfonamides as potential anticancer agents. mdpi.com In one study, a k-Nearest Neighbor (KNN) model was used to design hybrids of 8-quinolinesulfonamide and 1,2,3-triazole. mdpi.com The model successfully predicted that a series of these compounds would be active with a high probability, guiding their synthesis. mdpi.com Subsequent in-vitro testing confirmed cytotoxic activity in several cancer cell lines for the designed compounds. mdpi.com Other work has utilized gradient boosting-based models to predict the inhibitory activity of quinoline derivatives against P-glycoprotein, a key protein in multidrug resistance in cancer. nih.gov
Identification of Novel Enzyme Inhibitors: Machine learning classification models are frequently used to screen large chemical libraries for new enzyme inhibitors. frontiersin.org Various algorithms are trained to distinguish between active and inactive compounds for a specific biological target. In the context of quinoline derivatives, ensemble learning methods combining Support Vector Machine (SVM), Random Forest, and XGBoost have been successfully used to identify novel inhibitors of PIM-1 kinase, a proto-oncogene implicated in various cancers. frontiersin.org Similarly, ML models have been developed to discover quinoline-sulfonamide hybrids as dual inhibitors of monoamine oxidases (MAO) and cholinesterases, which are key targets in the treatment of Alzheimer's disease. nih.gov
The performance of these models is rigorously evaluated using statistical metrics. The coefficient of determination (R²) and root mean squared error (RMSE) are common metrics for regression models, while the Area Under the Receiver Operating Characteristic Curve (AUC) is used for classification models. mdpi.comnih.gov
| ML Model Type | Application | Key Performance Metric | Finding/Result | Source |
|---|---|---|---|---|
| Artificial Neural Network (ANN) | Prediction of reaction site selectivity | Accuracy | Achieved 86.5% accuracy on an external validation set of 2467 compounds. | doaj.org |
| k-Nearest Neighbor (KNN) | Prediction of anticancer activity for quinolinesulfonamide-triazole hybrids | AUC | The model predicted a set of designed compounds to be active with 82% probability (AUC > 0.8). | mdpi.com |
| Gradient Boosting (CatBoost) | Prediction of P-glycoprotein inhibition by quinoline derivatives | R² | A model using a single descriptor achieved an R² of 95% and an RMSE of 0.283. | nih.gov |
| Ensemble Models (SVM, RF, XGBoost) | Classification of PIM-1 kinase inhibitors | Accuracy/AUC | Successfully identified novel scaffolds from chemical libraries for inhibiting PIM kinase. | frontiersin.org |
While no published studies to date have applied machine learning specifically to predict the activities of this compound, the successful application of these algorithms to structurally related quinoline sulfonamides demonstrates their immense potential. mdpi.comnih.gov Research providing synthesis and biological activity data for this compound derivatives creates the necessary foundation for developing such predictive models. mdpi.comnih.govresearchgate.net Future research will likely leverage these computational tools to rapidly screen virtual libraries of this compound analogues, predict their therapeutic activities, and prioritize the most promising candidates for development as novel therapeutic agents.
Role of 8 Methoxyquinoline 5 Sulfonamide in Drug Discovery and Lead Compound Development
Function as a Reference Compound in Comparative SAR Studies
In the exploration of new bioactive agents, 8-methoxyquinoline-5-sulfonamide and its parent compound, 8-hydroxyquinoline-5-sulfonamide, often serve as crucial reference points in structure-activity relationship (SAR) studies. mdpi.comnih.gov These studies systematically alter the chemical structure of a lead compound to understand which parts of the molecule are essential for its biological activity.
A notable example involves the synthesis of new acetylene (B1199291) derivatives of both 8-hydroxy- and this compound. mdpi.comnih.gov In this research, a series of compounds were created and tested for their anticancer and antimicrobial properties. The results demonstrated that the acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were biologically active, while the corresponding 8-methoxyquinoline (B1362559) derivatives were inactive. mdpi.comnih.gov This direct comparison underscored the critical importance of the unsubstituted phenolic group at the 8-position of the quinoline (B57606) ring for the observed biological activity. mdpi.comnih.gov Such comparative analyses are fundamental to understanding the pharmacophore—the essential ensemble of steric and electronic features necessary for optimal interaction with a specific biological target.
Similarly, in the development of inhibitors for enzymes like botulinum neurotoxin A (BoNT/A), the quinolinol-5-sulfonamide scaffold was explored. nih.gov By creating and evaluating a library of these compounds, researchers can identify key structural features that influence potency. The insights gained from these SAR studies, using parent structures as a benchmark, guide the rational design of more effective inhibitors. nih.gov
The Quinoline-Sulfonamide Scaffold in Lead Identification Strategies
The quinoline-sulfonamide framework is a cornerstone in lead identification strategies, which aim to discover novel compounds with therapeutic potential. beilstein-journals.org This scaffold is prevalent in a multitude of pharmacologically active substances, demonstrating its wide-ranging biological relevance. tandfonline.combeilstein-journals.org The fusion of the quinoline ring system with a sulfonamide group creates a molecule with the potential to interact with various enzymes and receptors in the body. mdpi.comtandfonline.com
The effectiveness of this scaffold is highlighted by its use in developing inhibitors for matrix metalloproteinases (MMPs), which are zinc-dependent enzymes. acs.orgnih.gov Libraries of quinoline-sulfonamides have been screened against different MMPs, revealing that these compounds can act as potent inhibitors. acs.orgnih.gov The core quinoline-sulfonamide structure serves as a zinc-binding group (ZBG), crucial for interacting with the zinc ion in the active site of these enzymes. acs.orgnih.gov
Furthermore, the quinoline-sulfonamide scaffold has been instrumental in the discovery of compounds with potential applications in treating neurodegenerative diseases like Alzheimer's. researchgate.netrsc.org Researchers have designed and synthesized novel quinoline-sulfonamide hybrids that act as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), two key enzyme families implicated in the progression of the disease. researchgate.netrsc.org The inherent properties of the quinoline-sulfonamide structure make it an excellent starting point for identifying multi-target-directed ligands (MTDLs). rsc.org
The following table summarizes the diverse biological activities associated with the quinoline-sulfonamide scaffold, underscoring its importance in lead identification.
| Biological Target/Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | mdpi.commdpi.comnih.gov |
| Antibacterial | Infectious Diseases | mdpi.comnih.govrsc.org |
| Antimalarial | Infectious Diseases | tandfonline.comnih.gov |
| Antifungal | Infectious Diseases | nih.gov |
| Matrix Metalloproteinase (MMP) Inhibition | Various (e.g., Cancer, Inflammation) | acs.orgnih.gov |
| Monoamine Oxidase (MAO) & Cholinesterase (ChE) Inhibition | Neurodegenerative Diseases | researchgate.netrsc.org |
| Pyruvate (B1213749) Kinase M2 (PKM2) Modulation | Oncology | mdpi.com |
| Carbonic Anhydrase Inhibition | Various (e.g., Glaucoma) | tandfonline.com |
Lead Optimization Methodologies Applied to Quinoline Sulfonamide Derivatives
Once a lead compound containing the quinoline-sulfonamide scaffold is identified, lead optimization strategies are employed to enhance its drug-like properties. This process involves refining the molecule's structure to improve potency, selectivity, and pharmacokinetic characteristics while minimizing potential toxicity. nih.gov
Fragment-Based Drug Discovery (FBDD) Integration in Quinoline Research
Fragment-based drug discovery (FBDD) is a powerful methodology that has been successfully integrated into quinoline research. researchoutreach.orgacs.org FBDD starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. acs.org These fragments then serve as starting points for building more potent, lead-like molecules through synthetic elaboration. acs.org
In the context of quinoline sulfonamides, FBDD has been used to develop inhibitors for zinc-dependent metalloenzymes. acs.orgnih.gov Libraries of quinoline- and benzimidazole-sulfonamide fragments were screened against various matrix metalloproteinases (MMPs). acs.orgnih.gov This approach, which leverages known zinc-binding scaffolds from fluorescent sensors, has proven to be a powerful strategy for discovering lead fragments for metalloenzyme inhibition. acs.orgnih.gov The identified fragments, though having low initial potency, provide high-quality starting points for optimization because they exhibit high "ligand efficiency," meaning they bind efficiently relative to their small size. nih.gov
The process typically involves:
Fragment Library Screening: A library of quinoline-based fragments is screened against the target protein using biophysical techniques like X-ray crystallography or NMR spectroscopy.
Hit Validation: Fragments that bind to the target are identified and their binding mode is characterized.
Fragment Elaboration: The validated fragment hits are then grown or merged through synthetic chemistry to increase their affinity and selectivity for the target. researchoutreach.orgacs.org This can involve linking fragments that bind to adjacent sites or growing a fragment to occupy a nearby pocket in the protein's binding site.
This FBDD approach allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.
Targeted Chemical Modifications for Potency Enhancement
Targeted chemical modifications are central to the lead optimization of quinoline sulfonamide derivatives. Based on SAR data and structural information from techniques like X-ray crystallography, medicinal chemists make precise changes to the lead molecule to improve its interaction with the target. orientjchem.org
Key strategies for potency enhancement include:
Substitution at Various Positions: Research has shown that adding different chemical groups to the quinoline ring can significantly impact biological activity. For instance, in a series of 3-(quinolin-4-ylamino)benzenesulfonamides, substitutions on the quinoline moiety, such as a 6-methoxy group or a 7-chloro-6-fluoro pattern, were found to be advantageous for inhibiting human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com
Modification of the Sulfonamide Group: The sulfonamide moiety itself is a critical interaction point, often acting as a zinc-binding group in metalloenzymes. tandfonline.com Modifications here can fine-tune binding affinity and selectivity. For example, converting a primary sulfonamide (-SO2NH2) to a secondary sulfonamide can abolish activity against certain enzymes, highlighting the crucial role of the primary group. tandfonline.com
Introduction of Specific Moieties: In one study, introducing an acetylene tail to 8-hydroxyquinoline-5-sulfonamide derivatives led to compounds with high anticancer and antibacterial activity. mdpi.comnih.gov The most potent compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, demonstrated efficacy comparable to established drugs like cisplatin (B142131) and doxorubicin (B1662922). mdpi.com
The following table presents examples of targeted modifications on the quinoline-sulfonamide scaffold and their impact on potency against specific targets.
| Lead Scaffold | Modification | Target | Result | Reference |
| 3-(Quinolin-4-ylamino) benzenesulfonamide | Addition of 6-methoxy group | hCA I & II | Enhanced inhibitory activity | tandfonline.com |
| 8-Hydroxyquinoline-5-sulfonamide | Addition of N-methyl-N-(prop-2-yn-1-yl) group | Cancer cells, MRSA | High activity, comparable to reference drugs | mdpi.comnih.gov |
| Diazenylbenzenesulfonamide | Incorporation of a thiazole (B1198619) ring | Glyoxalase-I (Glo-I) | Potent inhibitory activity (sub-micromolar IC50) | researchgate.net |
| 4-Anilinoquinoline | Addition of various sulfonamide moieties | P. aeruginosa | Identification of a lead compound with an MIC of 64 μg/mL | rsc.org |
Design and Development of Novel Hybrid Chemical Entities
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity. rsc.org This approach aims to create compounds that can interact with multiple biological targets or that possess enhanced activity and improved pharmacokinetic profiles compared to the individual components. tandfonline.comrsc.org The quinoline-sulfonamide scaffold is an ideal platform for designing such hybrids. researchgate.net
Researchers have successfully developed various hybrid molecules by linking the quinoline-sulfonamide core to other biologically active fragments:
Quinoline-Sulfonamide-Triazole Hybrids: By reacting acetylene derivatives of quinoline-5-sulfonamide (B3425427) with organic azides, novel hybrid systems containing a 1,2,3-triazole ring have been synthesized. mdpi.commdpi.com The triazole moiety is a well-known bioisostere of an amide bond and can introduce additional interaction points with biological targets. mdpi.com These hybrids have been investigated for their anticancer properties, with some showing potential as inhibitors of Rho-associated protein kinase (ROCK). mdpi.com
Quinoline-Sulfonamide-Pyrazole/Pyrazoline Hybrids: Novel derivatives have been synthesized by combining quinoline, sulfonamide, pyrazole, and pyrazoline pharmacophores. acs.org This strategy aims to develop new agents against multidrug-resistant tuberculosis by creating complex molecules that are less susceptible to existing resistance mechanisms. acs.org
Hybrids with Other Heterocycles: The quinoline-sulfonamide scaffold has been combined with various other heterocyclic systems, such as thiazole and isatin, to create multi-target-directed ligands for conditions like Alzheimer's disease. rsc.org These hybrids are designed to simultaneously inhibit enzymes like cholinesterases and monoamine oxidases. rsc.org
The design of these hybrid compounds is often guided by a rational approach, where known pharmacophores are strategically linked to achieve a desired biological effect. rsc.org This molecular hybridization has proven to be a fruitful strategy for generating novel chemical entities with significant therapeutic potential. researchgate.net
Future Research Trajectories and Emerging Perspectives for 8 Methoxyquinoline 5 Sulfonamide
Strategic Applications in Targeted Therapeutic Areas
The exploration of 8-methoxyquinoline-5-sulfonamide and its analogues has revealed potential applications in several key therapeutic areas, primarily in oncology and infectious diseases.
In the realm of anticancer research , derivatives of this compound have been synthesized and evaluated for their antiproliferative activities. For instance, a series of 1,2,3-triazole derivatives of 8-methoxy-5-sulfonamides were tested against various human cancer cell lines. mdpi.comnih.gov While these specific methoxy (B1213986) derivatives were found to be less effective than their 8-hydroxy counterparts, the research highlights the quinoline-5-sulfonamide (B3425427) scaffold as a promising base for developing anticancer agents. nih.govnih.gov The related 8-hydroxyquinoline-5-sulfonamide derivatives demonstrated significant efficacy, with activities comparable to established chemotherapy drugs like cisplatin (B142131) and doxorubicin (B1662922) against cell lines such as human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549). mdpi.comnih.govnih.gov This suggests that strategic modifications to the this compound structure could unlock potent anticancer properties.
Quinoline-based compounds are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. rsc.orgresearchgate.net Research into quinoline-sulfonamide hybrids has shown they can act as dual inhibitors of key enzymes implicated in Alzheimer's, such as cholinesterases (ChEs) and monoamine oxidases (MAOs). rsc.org While direct studies on this compound for neurodegenerative conditions are less common, the established neuroprotective potential of the broader quinoline-sulfonamide class makes this a compelling area for future investigation. rsc.org
| Compound Type | Cell Line/Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | 13.5 ± 0.9 | Doxorubicin | 11.2 ± 0.8 | mdpi.comnih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | 16.4 ± 1.2 | Doxorubicin | 14.5 ± 1.1 | mdpi.comnih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | 18.7 ± 1.4 | Doxorubicin | 16.9 ± 1.3 | mdpi.comnih.gov |
| This compound derivatives (6a-f) | C-32, MDA-MB-231, A549 | >100 | Doxorubicin | 11.2 - 16.9 | mdpi.comnih.gov |
| Quinoline-sulfonamide hybrid (a12) | MAO-B | 0.47 ± 0.03 | - | - | rsc.org |
| Quinoline-sulfonamide hybrid (a5) | MAO-A | 0.59 ± 0.04 | - | - | rsc.org |
Addressing Antimicrobial Resistance through Novel Quinoline (B57606) Sulfonamide Designs
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating the development of novel antibiotics. bohrium.comrsc.org Quinoline-sulfonamide hybrids are being actively explored as a promising strategy to combat bacterial resistance. bohrium.comnih.gov The combination of the quinoline nucleus, known for its antibacterial properties, with the sulfonamide group, a classic antibacterial pharmacophore, creates hybrid molecules with the potential for enhanced efficacy. nih.govnih.gov
Research has shown that derivatives of the quinoline-5-sulfonamide scaffold are active against both Gram-positive and Gram-negative bacteria. google.com A significant finding is the activity of certain 8-hydroxyquinoline-5-sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to conventional antibiotics. mdpi.comnih.govnih.gov Although the corresponding 8-methoxy derivatives in this particular study were inactive, it demonstrates the potential of the core structure. nih.gov The design of novel quinoline sulfonamides aims to overcome resistance mechanisms by, for example, targeting essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), which is involved in folic acid synthesis and is a pathway absent in humans. nih.govontosight.ai The development of such compounds represents a targeted approach to creating new weapons against drug-resistant pathogens. nih.gov
Exploration of Metal Complex Formation and Bioinorganic Chemistry
The ability of quinoline derivatives, particularly the 8-hydroxyquinoline (B1678124) (8-HQ) parent structure, to chelate metal ions is a well-established and critical aspect of their biological activity. mdpi.comnih.govnih.gov This chelating property is often linked to their antimicrobial and anticancer effects. mdpi.comresearchgate.net The formation of metal complexes can enhance the biological activity of the parent ligand. nih.govresearchgate.net
Studies on 8-hydroxyquinoline-5-sulfonamides have shown that their metal chelates with ions like Fe(II), Fe(III), Co(II), and Ni(II) possess enhanced antibacterial and antifungal activities compared to the free ligands. nih.gov The ligands typically act as bidentate donors, coordinating with the metal ion. nih.gov While the methoxy group in this compound reduces the chelating ability compared to the hydroxyl group of 8-HQ, the quinoline nitrogen atom can still participate in metal coordination. smolecule.com The exploration of metal complexes of this compound is a promising research avenue. Investigating how coordination with different metals (e.g., gallium, copper, zinc) alters the compound's electronic properties, stability, and biological activity could lead to the development of novel therapeutic or diagnostic agents. researchgate.netbohrium.com
Deeper Elucidation of Structure-Function Relationships in Complex Biological Systems
Understanding how the molecular structure of this compound relates to its biological function is crucial for rational drug design. The quinoline core itself is a privileged scaffold, but the substituents at positions 5 and 8 play a defining role in its activity. mdpi.comorientjchem.org
The sulfonamide group at position 5 is a key pharmacophore, known to contribute significantly to the anticancer and antimicrobial activities of various compounds. ontosight.ai The methoxy group at position 8, however, presents a more complex picture. In several studies comparing 8-hydroxy and 8-methoxy derivatives, the free hydroxyl group at the 8-position was found to be essential for the observed anticancer and antibacterial activity. nih.govnih.gov This suggests that for certain biological targets, the ability to chelate metals or form specific hydrogen bonds via the hydroxyl group is paramount. nih.govnih.gov
However, the methoxy group is not merely an inactivating modification. It significantly influences the electronic properties and lipophilicity of the quinoline ring, which can modulate biological activity in other contexts. ontosight.ai The replacement of the hydroxyl with a methoxy group can enhance stability and alter how the molecule interacts with different biological targets, such as enzymes or receptors. ontosight.ai Future research must delve deeper into these structure-function relationships to understand for which therapeutic targets the 8-methoxy configuration is advantageous, potentially offering improved selectivity or a different mechanism of action compared to its 8-hydroxy counterpart. ontosight.ai
Synergistic Integration of Computational and Experimental Methodologies
The advancement of drug discovery relies heavily on the powerful synergy between computational and experimental approaches. For quinoline sulfonamides, this integration is proving invaluable for accelerating the development of new therapeutic candidates.
Computational methods such as molecular docking are used to predict how these molecules bind to specific biological targets, such as bacterial enzymes or proteins involved in cancer progression. rsc.orgrsc.orgnih.gov These in silico studies help to understand the key interactions—like hydrogen bonds and π-π stacking—that are responsible for the compound's inhibitory activity. rsc.org For example, docking studies on quinoline-sulfonamide hybrids have elucidated their binding modes within the active sites of MAO and ChE enzymes, reinforcing their potential as agents for Alzheimer's disease. rsc.org
Furthermore, Density Functional Theory (DFT) is employed to analyze the electronic structure and reactivity of these molecules, providing insights that guide the synthesis of more potent derivatives. nih.govsemanticscholar.org These computational predictions are then validated through experimental work, including chemical synthesis, spectroscopic characterization, and in vitro biological assays. rsc.orgnih.gov This iterative cycle of computational prediction and experimental verification allows for a more rational and efficient design of novel compounds, helping to refine their drug-like properties and understand their mechanisms of action at a molecular level. rsc.org
Q & A
Q. What are the standard synthetic routes for 8-methoxyquinoline-5-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sulfonation of 8-methoxyquinoline followed by amidation. For example, chlorosulfonation of the quinoline core at the 5-position is performed using chlorosulfonic acid, followed by reaction with ammonia or amines to form the sulfonamide group. Key optimizations include controlling reaction temperature (e.g., 0–5°C during sulfonation to avoid side reactions) and stoichiometric ratios of sulfonating agents . Purity is ensured via recrystallization (e.g., ethanol/water mixtures) and validated using HPLC (>98% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the quinoline ring. For instance, the methoxy group at position 8 appears as a singlet (~δ 3.9 ppm in ¹H NMR), while sulfonamide protons show broad peaks (~δ 7.5–8.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 266.32 for the parent ion) .
Q. How is this compound utilized in antimicrobial screening assays?
The compound is tested via broth microdilution to determine minimum inhibitory concentrations (MICs). Typical protocols involve serial dilution in Mueller-Hinton broth, inoculation with bacterial strains (e.g., S. aureus or E. coli), and incubation at 37°C for 18–24 hours. Activity is compared against controls like ciprofloxacin, with MICs ≤16 µg/mL considered promising .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonation of the quinoline core be addressed?
Sulfonation at the 5-position competes with other reactive sites (e.g., positions 3 or 7). Strategies include using directing groups (e.g., methoxy at position 8) to enhance electrophilic substitution at position 5. Solvent polarity (e.g., nitrobenzene vs. DCM) and temperature gradients also influence regioselectivity. Computational studies (DFT) predict electron density distribution to guide experimental design .
Q. What are the key structural determinants of this compound’s anticancer activity?
Molecular docking studies reveal that the sulfonamide group forms hydrogen bonds with kinase active sites (e.g., EGFR or VEGFR-2), while the methoxy group enhances membrane permeability. Modifications like triazole derivatives (via click chemistry) improve binding affinity. IC₅₀ values against cancer cell lines (e.g., MCF-7) are validated via MTT assays, with results cross-referenced to apoptosis markers (e.g., caspase-3 activation) .
Q. How does pH affect the stability and solubility of this compound in biological assays?
The compound exhibits pH-dependent solubility: it is sparingly soluble in water (<0.1 mg/mL at pH 7) but dissolves in DMSO or ethanol for in vitro studies. Stability studies (HPLC monitoring) show degradation <5% over 24 hours at pH 7.4 (simulating physiological conditions). Acidic conditions (pH <3) hydrolyze the sulfonamide group, necessitating buffered formulations for in vivo applications .
Q. What methodologies resolve contradictions in reported biological activity data for sulfonamide derivatives?
Discrepancies in MIC or IC₅₀ values often arise from variations in assay conditions (e.g., inoculum size, growth media). Standardization via CLSI guidelines and meta-analysis of published data (e.g., comparing logP values and substituent effects) clarifies structure-activity relationships. Dose-response curves with Hill coefficients >1 suggest cooperative binding, requiring further mechanistic validation .
Methodological Guidance
Q. How to design a SAR study for this compound derivatives?
- Core modifications : Introduce substituents at positions 2, 3, or 7 (e.g., halogens, alkyl groups) to assess steric/electronic effects.
- Functional group swaps : Replace sulfonamide with sulfonic acid or amide groups.
- Assay selection : Use parallel screening against Gram-positive/negative bacteria and cancer cell lines.
- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What are best practices for reporting synthetic yields and purity?
Follow guidelines from Beilstein Journal of Organic Chemistry:
- Report yields after purification (e.g., column chromatography, recrystallization).
- Provide NMR shifts (δ), coupling constants (J), and MS data in supplementary files.
- For known compounds, cite prior synthesis methods; for novel derivatives, include elemental analysis (C, H, N, S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
